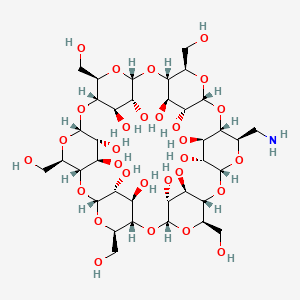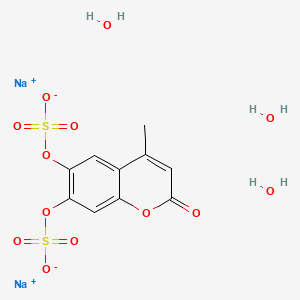
4-Methylesculetindisulfonic Acid Dipotassium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylesculetindisulfonic Acid Dipotassium Salt is a chemical compound with the molecular formula C10H6K2O10S2 and a molecular weight of 428.48 g/mol . It is known for its potential intestinal anti-inflammatory activity, particularly in models of rat colitis . The compound is a light yellow solid that is slightly soluble in DMSO and water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylesculetindisulfonic Acid Dipotassium Salt typically involves the sulfonation of 4-methyl-6,7-dihydroxycoumarin. The reaction conditions often include the use of sulfuric acid or chlorosulfonic acid as sulfonating agents. The reaction is carried out under controlled temperatures to ensure the selective sulfonation of the hydroxyl groups at positions 6 and 7 of the coumarin ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation reactors where the reaction conditions are optimized for yield and purity. The product is then neutralized with potassium hydroxide to form the dipotassium salt, followed by purification steps such as crystallization or recrystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methylesculetindisulfonic Acid Dipotassium Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, hydroxy derivatives, and substituted coumarin compounds.
Wissenschaftliche Forschungsanwendungen
4-Methylesculetindisulfonic Acid Dipotassium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential anti-inflammatory activity, making it a candidate for studies related to inflammatory diseases.
Medicine: Its anti-inflammatory properties are being explored for potential therapeutic applications in conditions like colitis.
Industry: It is used in the formulation of various chemical products due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-Methylesculetindisulfonic Acid Dipotassium Salt involves its interaction with molecular targets in the body. The compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. It may also modulate signaling pathways involved in inflammation, such as the NF-κB pathway.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylumbelliferone: A coumarin derivative with anti-inflammatory properties.
Esculetin: Another coumarin derivative known for its antioxidant and anti-inflammatory activities.
6,7-Dihydroxycoumarin: A precursor in the synthesis of 4-Methylesculetindisulfonic Acid Dipotassium Salt.
Uniqueness
This compound is unique due to its dual sulfonic acid groups, which enhance its solubility and reactivity compared to other coumarin derivatives. This makes it particularly useful in applications requiring high solubility and specific reactivity.
Eigenschaften
Molekularformel |
C10H12Na2O13S2 |
|---|---|
Molekulargewicht |
450.3 g/mol |
IUPAC-Name |
disodium;(4-methyl-2-oxo-6-sulfonatooxychromen-7-yl) sulfate;trihydrate |
InChI |
InChI=1S/C10H8O10S2.2Na.3H2O/c1-5-2-10(11)18-7-4-9(20-22(15,16)17)8(3-6(5)7)19-21(12,13)14;;;;;/h2-4H,1H3,(H,12,13,14)(H,15,16,17);;;3*1H2/q;2*+1;;;/p-2 |
InChI-Schlüssel |
XVTMKJQZLJSDIR-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)OS(=O)(=O)[O-])OS(=O)(=O)[O-].O.O.O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-N-{2-[4-(3-methylbutanoyl)piperazin-1-yl]ethyl}butanamide](/img/structure/B13824464.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-5-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}furan-2-carbohydrazide](/img/structure/B13824467.png)
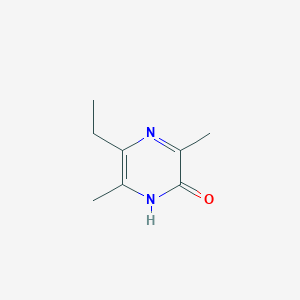
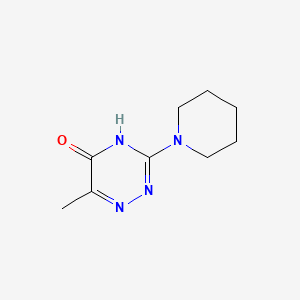
![1-(3,4-dimethoxyphenyl)-3-{[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]amino}propan-1-one](/img/structure/B13824495.png)
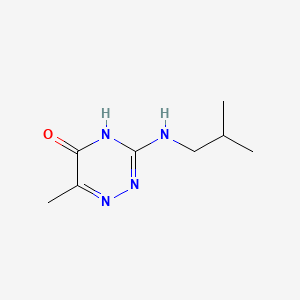
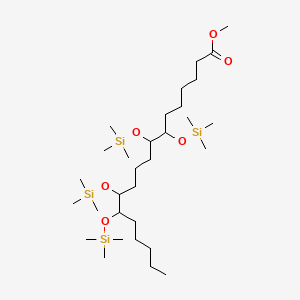
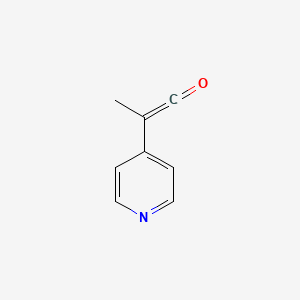
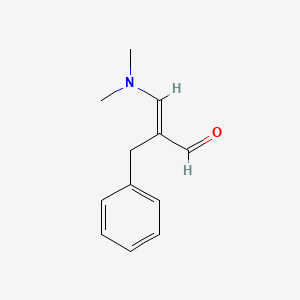
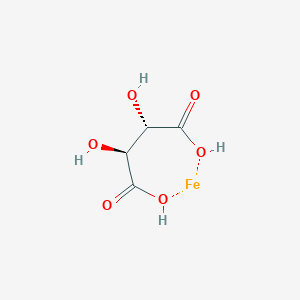
![4-(methoxymethyl)-6-methyl-2-[2-[(Z)-(2-methylindol-3-ylidene)methyl]hydrazinyl]pyridine-3-carbonitrile](/img/structure/B13824531.png)


